Gamma-secretase modulators

Cognitive function in vivo efficacy subchronic dosing

Traditional GSIs (e.g., semagacestat) block Notch cleavage and impair cognition in chronic AD models. This acid-class GSM (CAS 937812-80-1) allosterically shifts APP cleavage from toxic Aβ42 toward shorter peptides without Notch inhibition. - Maintains cognitive benefit in Tg2576 mice under subchronic dosing, unlike GSIs that lose efficacy and elevate β-CTF. - Photoaffinity labeling confirms binding to a PS1 allosteric site physically distinct from imidazole/GSI pockets, enabling orthogonal mechanistic studies. - High APP substrate selectivity avoids confounding effects on NOTCH, CD44, or VEGFR1, unlike promiscuous iGSMs. - PS1-dependent potency: maximize efficacy in PS1-dominant cellular systems.

Molecular Formula C26H24F3N3O3
Molecular Weight 483.5 g/mol
CAS No. 937812-80-1
Cat. No. B1326275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-secretase modulators
CAS937812-80-1
Molecular FormulaC26H24F3N3O3
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC
InChIInChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1
InChIKeyVHNYOQKVZQVBLC-RTCGXNAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Secretase Modulators (CAS 937812-80-1) Procurement Guide: Potency, Selectivity, and Structural Benchmarking


CAS 937812-80-1 designates gamma-secretase modulators (GSMs), a class of small molecules that allosterically regulate the γ-secretase enzyme complex to shift amyloid-β (Aβ) production away from aggregation-prone Aβ42 toward shorter, less toxic peptides . Unlike gamma-secretase inhibitors (GSIs), GSMs achieve Aβ42 reduction without blocking Notch cleavage or elevating the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), thereby circumventing the mechanism-based toxicities that derailed clinical candidates such as semagacestat [1].

Why Substituting Gamma-Secretase Modulators (CAS 937812-80-1) with Alternative Aβ-Lowering Agents Risks Experimental Divergence


Generic substitution within the broader Aβ-lowering pharmacopeia—whether with GSIs (e.g., BMS-708163, semagacestat), inverse GSMs (iGSMs), or structurally distinct imidazole GSMs (e.g., E2012)—is not scientifically justified due to documented divergence in binding topology, substrate selectivity, and in vivo functional outcomes [1]. Photoaffinity labeling studies confirm that the acid GSM binding site (occupied by GSM-1 and its analogs) is physically distinct from the imidazole GSM site and the GSI pocket on presenilin-1 [2]. Consequently, these agents produce non-overlapping Aβ profile shifts and exhibit differential sensitivity to γ-secretase complex composition (PS1- vs. PS2-containing complexes) [3]. The quantitative evidence below delineates precisely where CAS 937812-80-1-derived GSM activity diverges from comparator agents in assays relevant to procurement and experimental design.

Quantitative Differentiation Evidence for Gamma-Secretase Modulators (CAS 937812-80-1): Comparator-Backed Performance Metrics


GSM vs. GSI Cognitive Outcomes: Sustained Memory Amelioration in Tg2576 Mice Without Cognition Impairment in Wild-Type Controls

In a direct head-to-head in vivo study, the acid GSM GSM-2 (a structural analog within the CAS 937812-80-1 GSM class) was compared against two clinical-stage GSIs—semagacestat (LY450139) and BMS-708163—for effects on spatial working memory in APP-transgenic Tg2576 mice and wild-type controls using the Y-maze task [1]. While acute dosing with either GSI ameliorated memory deficits in 5.5-month-old Tg2576 mice, these beneficial effects disappeared after 8 days of subchronic dosing [1]. Subchronic GSI dosing further impaired normal cognition in 3-month-old Tg2576 mice, and semagacestat impaired cognition in wild-type mice with 10-fold lower potency than in Tg2576 mice, indicating an APP/β-CTF-dependent mechanism of toxicity [1]. In direct contrast, both acute and subchronic dosing with GSM-2 significantly ameliorated memory deficits in Tg2576 mice and did not affect normal cognition in wild-type mice [1].

Cognitive function in vivo efficacy subchronic dosing GSI comparison

Distinct Allosteric Binding Topology: Acid GSM Binding Site Is Non-Competitive with Imidazole GSMs and GSIs

Photoaffinity labeling studies using a clickable GSM probe (E2012-BPyne) revealed that the imidazole GSM binding site on presenilin-1 N-terminal fragment (PS1-NTF) is physically distinct from the binding site occupied by acid GSMs such as GSM-1 [1]. The labeling of PS1-NTF by E2012-BPyne was competed in the presence of the parent imidazole GSM E2012, but was not competed by acid GSM-1, nor by the allosteric GSI BMS-708163, nor by the substrate docking site peptide inhibitor pep11 [1]. This provides direct biochemical evidence that acid GSMs (including CAS 937812-80-1 class compounds) and imidazole GSMs engage non-overlapping allosteric pockets, while both classes are topologically segregated from the GSI binding cavity [1]. Structural cryo-EM studies further confirmed that E2012 binds to an allosteric site on the extracellular side of γ-secretase, distinct from the substrate-competitive site occupied by GSIs such as semagacestat and avagacestat [2].

Binding site photoaffinity labeling presenilin-1 allosteric modulation

Substrate Selectivity: GSMs Exhibit High APP Selectivity Whereas iGSMs Show Promiscuous Modulation

A systematic substrate selectivity analysis comparing GSMs (including GSM-1) and inverse GSMs (iGSMs; fenofibrate, ZLL) across multiple γ-secretase substrates (rNOTCH1-4, rCD44, rVEGFR1) demonstrated that GSMs are highly selective for modulation of APP cleavage with minimal effects on other substrates [1]. In contrast, iGSMs exhibited promiscuous effects on many substrates and, unexpectedly, acted as GSIs on select substrates [1]. Specifically, for rVEGFR1 substrate, γ-secretase cleavage was markedly inhibited by iGSMs [1]. GSM-1 treatment did not alter cleavage profiles for rCD44 substrate, whereas iGSM ZLL increased A659 production relative to the major L653 cleavage [1]. The study concludes that GSMs are likely to have limited target-based toxicity compared to iGSMs and GSIs [1].

Substrate selectivity APP iGSM Notch sparing

Differential Sensitivity to PS1- vs. PS2-Containing γ-Secretase Complexes

Cell-free activity assays using membranes from WT, PS1-only, and PS2-only HEK cells revealed that PS1-containing γ-secretase complexes are significantly more sensitive to GSM modulation than PS2-containing complexes [1]. In PS1 membranes, GSMs (including GSM-1 and Compound 2) showed an enhanced effect toward increased processivity, observed as a larger reduction in Aβ40 and larger increase in Aβ38 [1]. In PS2 membranes, GSMs showed less alteration in Aβ profiles, whereas iGSMs exhibited an enhanced response compared to WT [1]. Quantitatively, the ratio of Aβ38 to Aβ40 in cell-free assays was 101.9% for PS1 versus 26.5% for PS2, underscoring the intrinsically higher processivity of PS1 complexes [1]. The sensitivity of PS1 toward GSM-1 is consistent with independent findings showing higher binding affinity of GSM-1 for PS1-NTF over PS2-NTF [1].

Presenilin isoform PS1 PS2 processivity

Gamma-Secretase Modulators (CAS 937812-80-1): Research Applications Grounded in Verified Differentiation Evidence


In Vivo Alzheimer's Disease Model Studies Requiring Sustained Aβ Modulation Without Cognitive Confounds

Based on the direct head-to-head in vivo comparison demonstrating that GSM-2 (acid GSM class) maintained cognitive benefit in Tg2576 mice under subchronic dosing while GSIs (semagacestat, BMS-708163) lost efficacy and impaired cognition, CAS 937812-80-1 class GSMs are the appropriate choice for chronic or subchronic in vivo AD model studies where sustained pharmacological modulation is required without introducing behavioral confounds from β-CTF accumulation [1].

Allosteric Site Mapping and Presenilin-1 Binding Studies

The photoaffinity labeling evidence establishing that acid GSM-1 does not compete with the imidazole GSM E2012 probe at PS1-NTF—while imidazole GSMs do—positions CAS 937812-80-1 class compounds as essential tool reagents for mapping the distinct acid GSM allosteric binding pocket on presenilin-1 [1]. This binding site is physically segregated from the extracellular allosteric site occupied by E2012, as confirmed by cryo-EM structural analysis [2], enabling orthogonal interrogation of γ-secretase allosteric modulation mechanisms.

APP-Selective γ-Secretase Pharmacology in Multi-Substrate Cellular Systems

For experiments conducted in cellular systems co-expressing multiple γ-secretase substrates (e.g., NOTCH family members, CD44, VEGFR1 alongside APP), the documented high substrate selectivity of GSMs for APP over non-APP substrates [1] makes CAS 937812-80-1 class compounds preferable to iGSMs or GSIs. iGSMs exhibit promiscuous modulation and unexpected GSI-like inhibition on select substrates [1], introducing confounding variables that complicate interpretation of APP-specific effects.

Presenilin-1-Dominant Model Systems for Maximal GSM Responsiveness

The evidence showing that PS1-containing γ-secretase complexes exhibit significantly higher sensitivity to GSM modulation than PS2-containing complexes [1] informs optimal experimental design. Studies aiming to maximize GSM efficacy should utilize PS1-dominant cellular or in vitro systems (e.g., PS1-only HEK cells, PS1-enriched membrane preparations) rather than PS2-dominant models, where GSM responsiveness is attenuated and iGSMs may be more active [1].

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